硅酸铝镁盐

描述

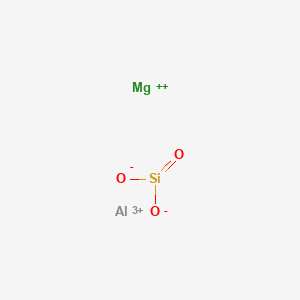

Silicic acid, aluminum magnesium salt, also known as dialuminium magnesium tetra(oxosilanebis(olate)), is a compound with the molecular formula Al2MgO12Si4 . It is a substance used for various industrial and scientific research purposes .

Synthesis Analysis

The synthesis of silicic acid, aluminum magnesium salt, involves complex processes. One of the methods involves the hydrolysis of Si–X bonds (X = H, halogen, alkoxide, carboxylate) and oxidation of Si–H groups . Another method involves the precipitation–dissolution (condensation–hydrolysis) reactions of dissolved silica species .Molecular Structure Analysis

The molecular structure of silicic acid, aluminum magnesium salt, is based on structures generated from information available in databases . The molecular formula can be expressed more clearly as Mg(0.008-0.823)Al(0.002-0.2473)SiO(2.018-3.837) .Chemical Reactions Analysis

The chemical reactions involving silicic acid, aluminum magnesium salt, are complex and involve various factors such as pH, ionic strength, and temperature . The interaction of silicic acid with metal cations is complicated due to a tendency to polymerize .Physical And Chemical Properties Analysis

Silicic acid, aluminum magnesium salt, is a white to yellow-brown solid. It is insoluble in water and stable under normal conditions . It has good thermal stability and corrosion resistance .科学研究应用

胃肠道吸收和尿液排泄: 硅酸以原硅酸的形式很容易被人体的胃肠道吸收,然后在尿液中排出。它还因其促进铝尿液排泄的潜力而被研究,尽管没有观察到铝排泄量显着增加 (Reffitt 等,1999)。

多元素预富集的痕量收集器: 与纯活性炭相比,高度分散的硅酸已被研究其吸附性能,用作各种元素中的痕量收集器。它显示出明显更小的空白和波动,从而提高了检测限 (Jackwerth & Messerschmidt,1979)。

对氢氧化铝沉淀和絮凝的影响: 发现硅酸通过铝酸盐影响粘土悬浮液的沉淀过程和絮凝,相互作用取决于溶液 pH 值和硅酸浓度 (Duan & Gregory,1998)。

土壤中的离子形态: 在一项关于免耕条件下氧化物土壤的研究中,硅酸盐充当酸度改良剂和硅源。结果显示 Si 主要以 H4SiO4 形式存在,表明土壤溶液中具有更多植物可利用的 H4SiO4 (Antonangelo 等,2017)。

铝掺入水合硅酸镁: 这项研究的重点是将铝掺入水合硅酸镁 (M-S-H) 相中,从而深入了解四面体硅酸盐的聚合度以及铝如何掺入这些结构 (Bernard 等,2020)。

基于 Mg2(Si,Sn) 的热电器件的电极: 该研究探索了铝作为硅化镁和锡化镁基热电材料的有前途的电极,强调了其在这些应用中的稳定性和有效性 (Camut 等,2021)。

作用机制

安全和危害

未来方向

The study of silicic acid, aluminum magnesium salt, is critical in various fields such as desalination of water by reverse osmosis (RO) technology as silica can deposit on the membrane surface of RO systems . The biomimetic condensation processes open up new vistas for the development of novel materials and applications in the biomedical and process industries .

属性

IUPAC Name |

aluminum;magnesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.O3Si/c;;1-4(2)3/q+3;+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXNKZQOXODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlMgO3Si+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1327-43-1, 12768-32-0 | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。